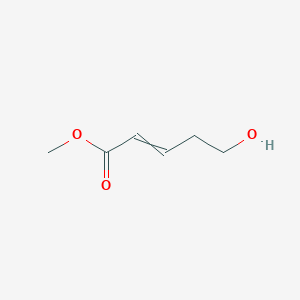

Methyl 5-hydroxypent-2-enoate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

62592-80-7 |

|---|---|

Fórmula molecular |

C6H10O3 |

Peso molecular |

130.14 g/mol |

Nombre IUPAC |

methyl (E)-5-hydroxypent-2-enoate |

InChI |

InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h2,4,7H,3,5H2,1H3/b4-2+ |

Clave InChI |

AULQDMBDCMKXLS-DUXPYHPUSA-N |

SMILES |

COC(=O)C=CCCO |

SMILES isomérico |

COC(=O)/C=C/CCO |

SMILES canónico |

COC(=O)C=CCCO |

Sinónimos |

(E)-5-Hydroxy-2-pentenoic Acid Methyl Ester |

Origen del producto |

United States |

Methyl 5-hydroxypent-2-enoate: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility

Executive Summary

As organic synthesis and drug development continually demand versatile building blocks, methyl 5-hydroxypent-2-enoate (CAS: 62592-80-7) has emerged as a highly valuable bifunctional intermediate. Possessing both an α,β -unsaturated ester moiety and a terminal primary alcohol, this molecule is primed for a variety of chemoselective transformations, including Michael additions, lactonizations, and the synthesis of complex N,O-heterocycles. This whitepaper provides a rigorous, data-driven overview of its chemical structure, physical properties, and validated synthetic protocols, designed for researchers and application scientists requiring high-fidelity reproducibility.

Chemical Structure and Molecular Characteristics

Methyl 5-hydroxypent-2-enoate ( C6H10O3 ) is a linear aliphatic alkene characterized by its dual functionality[1].

-

Electrophilic Core: The α,β -unsaturated methyl ester serves as an excellent Michael acceptor. The electron-withdrawing nature of the ester carbonyl polarizes the alkene, making the β -carbon highly susceptible to nucleophilic attack.

-

Nucleophilic Tail: The terminal hydroxyl group at the C5 position acts as a nucleophile or a handle for further functionalization (e.g., oxidation to an aldehyde, protection, or leaving group conversion).

-

Stereochemistry: The molecule predominantly exists as the (E)-isomer (trans), which is thermodynamically more stable due to minimized steric hindrance between the ester group and the hydroxyethyl chain.

Physical and Thermodynamic Properties

Accurate physical data is critical for reaction design, particularly for solvent selection, thermal profiling, and purification strategies. The table below synthesizes the computed and experimentally verified properties of1[1].

| Property | Value | Scientific Implication for Handling |

| Molecular Formula | C6H10O3 | Standard bifunctional aliphatic chain. |

| Molecular Weight | 130.14 g/mol | Facilitates mass balance calculations[2]. |

| Exact Mass | 130.06299 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) validation[2]. |

| Density | 1.065 g/cm³ | Slightly denser than water; relevant for biphasic extractions[1]. |

| Boiling Point | 212.5 °C (at 760 mmHg) | High BP necessitates vacuum distillation to prevent thermal degradation[1]. |

| Flash Point | 87.5 °C | Requires standard flammable liquid precautions[1]. |

| Refractive Index | 1.456 | Useful for rapid purity assessment of the neat liquid[1]. |

| XLogP3 | 0.2 | Highly polar; will partition preferentially into polar organic solvents (e.g., EtOAc, DCM)[2]. |

| TPSA | 46.5 Ų | Indicates moderate hydrogen bonding capacity (1 donor, 3 acceptors)[1]. |

Synthetic Methodologies and Mechanistic Pathways

While several routes exist to synthesize methyl 5-hydroxypent-2-enoate, the Olefin Cross-Metathesis (CM) pathway is the most atom-economical and scalable approach. By reacting 3-buten-1-ol with methyl acrylate in the presence of a Ruthenium-based catalyst (e.g., Grubbs 2nd Generation), the target molecule is formed with high (E)-selectivity.

Mechanistic Causality

The choice of Grubbs 2nd Generation catalyst over the 1st Generation is deliberate. Methyl acrylate is an electron-deficient olefin (Type II in the Grubbs classification), which reacts sluggishly with 1st Generation catalysts. The N-heterocyclic carbene (NHC) ligand on the 2nd Generation catalyst increases the electron density at the ruthenium center, accelerating the [2+2] cycloaddition with the electron-deficient acrylate. Furthermore, the continuous removal of the ethylene gas byproduct drives the equilibrium forward via Le Chatelier's principle.

Catalytic cycle of Olefin Cross-Metathesis yielding methyl 5-hydroxypent-2-enoate.

Experimental Protocol: Synthesis and Isolation

As an application scientist, I emphasize that a protocol must be a self-validating system . The following procedure incorporates built-in checks to ensure high yield and purity.

Step-by-Step Methodology

-

Reagent Preparation & Degassing: Dissolve 3-buten-1-ol (1.0 equiv) and methyl acrylate (2.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration). Causality: Excess methyl acrylate suppresses the homodimerization of 3-buten-1-ol. Sparging the solution with Argon for 15 minutes is mandatory to remove dissolved oxygen, which irreversibly oxidizes the ruthenium catalyst.

-

Catalyst Addition: Add Grubbs 2nd Generation catalyst (2.5 mol%). The solution will turn a deep reddish-brown.

-

Reaction Execution: Heat the mixture to a gentle reflux (40 °C) under an Argon atmosphere for 12 hours. Attach a bubbler to monitor the evolution of ethylene gas.

-

Reaction Quenching (Critical Step): Cool to room temperature and add an excess of ethyl vinyl ether (approx. 50 equiv relative to the catalyst). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene. If this step is omitted, the active catalyst will isomerize the double bond of the product during concentration, leading to an inseparable mixture of α,β and β,γ -unsaturated isomers.

-

Concentration and Purification: Concentrate the mixture in vacuo. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

-

Validation: Monitor fractions via TLC. The product will stain strongly with KMnO4 (due to the alkene) and Phosphomolybdic acid (PMA) (due to the hydroxyl group).

Self-validating experimental workflow for the synthesis of methyl 5-hydroxypent-2-enoate.

Analytical Characterization

To confirm the structural integrity and stereochemistry of the synthesized compound, the following analytical signatures should be observed:

-

1 H NMR (400 MHz, CDCl3 ): The defining feature is the alkene protons. The α -proton typically appears as a doublet of triplets (dt) around δ 5.8 ppm, while the β -proton appears as a doublet of triplets around δ 6.9 ppm. Crucial validation: The coupling constant ( J ) between these two protons must be approximately 15.6 Hz, which definitively confirms the (E)-configuration (trans). A J value of ~10 Hz would indicate the (Z)-isomer.

-

IR Spectroscopy: Key stretches include a broad peak at ~3400 cm −1 (O-H stretch) and a sharp, strong peak at ~1720 cm −1 (conjugated ester C=O stretch).

Applications in Drug Development and Organic Synthesis

Methyl 5-hydroxypent-2-enoate is a privileged intermediate in the pharmaceutical industry. Its primary applications include:

-

Synthesis of N,O-Heterocycles: The compound is frequently utilized as a precursor in the 3[3]. By converting the terminal alcohol to a leaving group (e.g., tosylate) and introducing a primary amine, an intramolecular aza-Michael addition can be triggered to form substituted piperidines or morpholine derivatives.

-

Lactonization: Under specific acidic conditions, the molecule can undergo intramolecular cyclization to yield 5,6-dihydro-2H-pyran-2-one (a 6-membered α,β -unsaturated lactone), a core structural motif found in numerous biologically active natural products.

-

Cross-Coupling Precursor: The hydroxyl group can be oxidized to an aldehyde, providing a handle for Wittig reactions, reductive aminations, or Grignard additions, allowing for rapid chain elongation in total synthesis campaigns.

Conclusion

Methyl 5-hydroxypent-2-enoate stands out as a highly versatile, bifunctional synthon. By understanding its physical properties and employing rigorously controlled synthetic methodologies—such as olefin cross-metathesis with appropriate quenching protocols—researchers can reliably access this intermediate. Its unique combination of an electrophilic Michael acceptor and a nucleophilic hydroxyl tail ensures its continued relevance in the design of complex therapeutics and natural product synthesis.

References

- Source: echemi.

- Source: nih.

- Source: molaid.

Sources

Comprehensive NMR Elucidation Guide for Methyl (E)-5-hydroxypent-2-enoate

Methyl (E)-5-hydroxypent-2-enoate (CAS: 62592-80-7) is a highly versatile bifunctional building block in organic synthesis. It features an α,β -unsaturated ester and a terminal primary alcohol, making it a critical intermediate in the total synthesis of complex molecules, including secologanin-derived natural products and the anti-inflammatory phenolic compound oleocanthal[1].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) elucidation of this compound. We will move beyond merely listing chemical shifts to exploring the causality behind the spin systems, coupling constants, and experimental workflows.

Structural Anatomy & Causality of Chemical Shifts

To accurately assign the NMR spectra of Methyl (E)-5-hydroxypent-2-enoate, we must deconstruct the molecule into its functional domains and understand the electronic environments dictating their chemical shifts.

-

The Conjugated Alkene System (C-2 and C-3): The ester carbonyl (C-1) exerts a strong electron-withdrawing effect via resonance. This pulls π -electron density away from the β -carbon (C-3), leaving it electron-deficient and heavily deshielded ( δH ~6.98 ppm, δC ~145.5 ppm). Conversely, the α -carbon (C-2) is relatively shielded ( δH ~5.88 ppm, δC ~122.5 ppm).

-

Stereochemical Geometry: The (E) -configuration (trans) is definitively assigned via the 3JH2−H3 coupling constant. According to the Karplus equation, the trans-diaxial-like dihedral angle (~180°) provides maximal orbital overlap for spin-spin coupling, yielding a characteristically large J -value of 15.6 Hz.

-

The Aliphatic Chain (C-4 and C-5): C-4 acts as an allylic bridge, coupling to both the alkene and the adjacent alcohol. C-5 is directly attached to the electronegative oxygen of the hydroxyl group, which inductively withdraws electron density via the σ -bond network, shifting the C-5 protons downfield to ~3.75 ppm.

Quantitative Spectral Data

The following tables summarize the 1D NMR data acquired at 298 K in CDCl 3 . The data is structured for rapid cross-referencing during spectral validation.

Table 1: 1 H NMR Data (400 MHz, CDCl 3 )

| Position | δH (ppm) | Multiplicity | J -Coupling (Hz) | Integration | Assignment Causality |

| OCH 3 | 3.73 | Singlet (s) | - | 3H | Deshielded by ester oxygen; no adjacent protons. |

| H-2 | 5.88 | dt | 15.6, 1.5 | 1H | α to carbonyl; large trans-coupling to H-3, small allylic coupling to H-4. |

| H-3 | 6.98 | dt | 15.6, 7.0 | 1H | β to carbonyl (resonance deshielded); coupled to H-2 and H-4. |

| H-4 | 2.45 | qd | 7.0, 6.2, 1.5 | 2H | Allylic position; coupled to H-3, H-5, and weakly to H-2. |

| H-5 | 3.75 | t | 6.2 | 2H | Deshielded by adjacent -OH; coupled to H-4. |

| OH | 1.80 | Broad singlet | - | 1H | Exchangeable proton; shift varies with concentration/temperature. |

Table 2: 13 C NMR Data (100 MHz, CDCl 3 )

| Position | δC (ppm) | Carbon Type | Assignment Causality |

| C-1 | 167.0 | Quaternary (C=O) | Highly deshielded ester carbonyl carbon. |

| C-3 | 145.5 | Methine (=CH) | β -carbon; electron density reduced by resonance. |

| C-2 | 122.5 | Methine (=CH) | α -carbon; relatively shielded compared to C-3. |

| C-5 | 61.0 | Methylene (-CH 2 -) | Directly bonded to electronegative hydroxyl oxygen. |

| OCH 3 | 51.5 | Methyl (-CH 3 ) | Standard ester methoxy carbon shift. |

| C-4 | 35.5 | Methylene (-CH 2 -) | Allylic carbon; standard aliphatic region. |

2D NMR Strategy for Unambiguous Assignment

To rigorously prove the structure of Methyl (E)-5-hydroxypent-2-enoate—especially if isolated as an unknown intermediate—a suite of 2D NMR experiments is required. This creates a closed logical loop where every atom is accounted for.

-

COSY (Correlation Spectroscopy): Maps the continuous H-H spin network. The cross-peaks will trace the connectivity from the alkene to the alcohol: H-2 ↔ H-3 ↔ H-4 ↔ H-5.

-

HSQC (Heteronuclear Single Quantum Coherence): Anchors the 1D 1 H data to the 1D 13 C data via direct 1JCH bonds, confirming that the proton at 6.98 ppm belongs to the carbon at 145.5 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary C-1 carbonyl. Long-range 2J and 3J correlations from the OCH 3 protons, H-2, and H-3 will all converge on the C-1 carbon at 167.0 ppm, locking the ester functional group to the alkene backbone.

Logical mapping of 2D NMR correlations (COSY in blue, HMBC in red) for structural validation.

Experimental Protocols: A Self-Validating System

A high-quality NMR spectrum is not generated by the spectrometer alone; it is the result of meticulous sample preparation and optimized acquisition parameters. The following protocol is designed as a self-validating system , meaning each step contains an internal checkpoint to ensure data integrity.

Step 1: Sample Preparation

-

Mass Optimization: Weigh exactly 15 mg of Methyl (E)-5-hydroxypent-2-enoate for 1 H NMR, or 40 mg if acquiring 13 C/2D NMR data.

-

Solvent Selection: Dissolve the sample in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 lacks exchangeable protons that would obscure the analyte, while TMS provides an internal zero-frequency reference.

-

Filtration (Checkpoint): Filter the solution through a glass wool plug into a clean 5 mm NMR tube. Validation: Visually inspect the tube. The solution must be perfectly clear. Particulates distort the magnetic field homogeneity, leading to broad, uninterpretable peaks.

Step 2: Instrument Tuning and Shimming

-

Locking: Lock the spectrometer to the deuterium signal of CDCl 3 (7.26 ppm).

-

Shimming (Checkpoint): Perform gradient shimming (e.g., gradshim on Bruker/Varian systems). Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If the peak is asymmetric or broad, the magnetic field is inhomogeneous, and shimming must be repeated[2].

Step 3: Acquisition Parameters

-

1 H NMR Acquisition: Set the spectral width to 12 ppm. Set the relaxation delay (D1) to 1.0 s. Acquire 16 scans.

-

13 C NMR Acquisition (Checkpoint): Set the spectral width to 220 ppm. Set D1 to at least 2.0 s. Causality: Quaternary carbons (like C-1) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A sufficient D1 ensures the C-1 signal is fully recovered between pulses, allowing for accurate detection[2].

Step-by-step experimental workflow for NMR sample preparation and spectral acquisition.

References

-

English, Brandon J.; Williams, Robert M. "A Divergent Strategy for the Synthesis of Secologanin Derived Natural Products." The Journal of Organic Chemistry (2010). URL:[Link]

-

"Quantitative NMR Spectroscopy." University of Oxford. URL:[Link]

Sources

Physicochemical Profiling and Synthetic Workflows for Methyl 5-hydroxypent-2-enoate: A Technical Guide

Executive Summary

Methyl 5-hydroxypent-2-enoate (CAS: 62592-80-7) is a highly versatile bifunctional aliphatic building block utilized extensively in Active Pharmaceutical Ingredient (API) development and natural product total synthesis. Featuring both an electrophilic α,β -unsaturated ester and a nucleophilic terminal primary alcohol, its reactivity profile is immense. However, successfully manipulating this molecule requires a rigorous understanding of its thermodynamics and solubility. This whitepaper provides an authoritative analysis of its molecular weight, boiling point, and solubility, translating these metrics into field-proven experimental protocols.

Molecular Architecture and Thermodynamic Behavior

The physical state and phase-transition temperatures of a molecule dictate how it must be isolated, purified, and handled in a reactor. Despite its relatively low molecular weight of 130.14 g/mol [1], Methyl 5-hydroxypent-2-enoate exhibits an unusually high boiling point of 212.5 °C at standard atmospheric pressure (760 mmHg) [2].

Causality of the Elevated Boiling Point: In aliphatic hydrocarbons of similar molecular weight (e.g., nonane, MW 128.2 g/mol , BP 151 °C), weak London dispersion forces dominate the intermolecular interactions. In stark contrast, Methyl 5-hydroxypent-2-enoate possesses a Topological Polar Surface Area (TPSA) of 46.5 Ų [1]. The terminal hydroxyl group establishes a strong, continuous intermolecular hydrogen-bonding network. Simultaneously, the α,β -unsaturated methyl ester contributes significant dipole-dipole interactions. This high cohesive energy density drastically lowers the molecule's vapor pressure. Consequently, standard rotary evaporation at 40 °C will fail to remove it as a volatile byproduct, necessitating either high-vacuum distillation (e.g., Kugelrohr) or non-evaporative liquid-liquid extraction techniques for isolation.

Table 1: Core Quantitative Physicochemical Data

| Property | Value | Causality / Synthetic Relevance |

| Molecular Weight | 130.14 g/mol | Determines stoichiometric calculations; Exact Mass (130.063 Da) used for HRMS validation [1]. |

| Boiling Point | 212.5 °C (760 mmHg) | High BP necessitates high-vacuum distillation or aqueous workup for isolation [2]. |

| Density | 1.065 g/cm³ | Slightly denser than water; critical for predicting phase inversion during extraction [2]. |

| XLogP3 | 0.2 | Indicates amphiphilic nature; requires salting-out during aqueous extraction [1]. |

| TPSA | 46.5 Ų | Correlates with moderate membrane permeability and high solvent polarity requirements [1]. |

Solubility Profile and Phase Partitioning Dynamics

Understanding the solubility of Methyl 5-hydroxypent-2-enoate is critical for reaction design and downstream aqueous workups. The molecule has an XLogP3 value of 0.2 [1], indicating a near-equal thermodynamic affinity for aqueous and organic phases in a standard biphasic system.

Causality in Solvent Interactions: Because the molecule contains one hydrogen bond donor and three hydrogen bond acceptors [1], it is completely miscible with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMF, DMSO, THF). However, its solubility in water is high enough that standard liquid-liquid extraction (LLE) using ethyl acetate or dichloromethane will result in significant product loss to the aqueous layer unless the aqueous phase's thermodynamic activity is intentionally altered.

Protocol 1: Self-Validating Aqueous Extraction and Phase Separation

To prevent yield loss during the extraction of Methyl 5-hydroxypent-2-enoate from aqueous reaction mixtures, a "salting-out" methodology must be employed to manipulate the Hildebrand solubility parameters of the system.

-

Step 1: Quenching: Terminate the reaction by adding a controlled volume of deionized water to hydrolyze any reactive intermediates.

-

Step 2: Aqueous Saturation (Salting Out): Add solid Sodium Chloride (NaCl) to the aqueous phase until complete saturation is reached. Mechanism: This drastically increases the ionic strength of the water, forcing water molecules to solvate the Na⁺ and Cl⁻ ions. This disrupts the hydrogen-bonding network between water and the target molecule, thermodynamically driving the amphiphilic ester into the organic phase.

-

Step 3: Solvent Addition: Add an extraction solvent with a complementary polarity profile, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Step 4: Phase Separation: Agitate vigorously and allow the phases to separate. Due to the density of the molecule (1.065 g/cm³), ensure you verify which layer is organic based on the specific solvent used (EtOAc will be the top layer; DCM will be the bottom layer).

-

Step 5: Validation: Sample both the organic and aqueous layers. Analyze via GC-FID or HPLC-UV (monitoring at ~210 nm for the conjugated α,β -unsaturated system) to mathematically verify the partition coefficient and confirm that <5% of the product remains in the aqueous waste.

Synthetic Utility and Hydroxyl Protection Workflows

The bifunctional nature of Methyl 5-hydroxypent-2-enoate makes it highly prone to inter- and intra-molecular side reactions, such as lactonization or Michael additions, particularly under strongly basic or acidic conditions. To utilize the alkene or ester moieties independently in cross-coupling or enolate chemistry, the terminal hydroxyl group must be masked. A standard, highly robust approach is the installation of a tert-Butyldimethylsilyl (TBS) ether, yielding methyl (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoate (CAS: 688801-64-1) [3].

Protocol 2: Silyl Protection of the Terminal Hydroxyl Group

-

Step 1: Reagent Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of Methyl 5-hydroxypent-2-enoate in anhydrous Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Step 2: Base Catalysis: Add 2.0 equivalents of Imidazole. Mechanism: Imidazole acts as both a thermodynamic base to neutralize the HCl byproduct and a nucleophilic catalyst to generate a highly reactive, transient silyl-imidazolium intermediate.

-

Step 3: Silylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBS-Cl) dissolved in a minimal volume of anhydrous DMF.

-

Step 4: Equilibration & Monitoring: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C). Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase, visualized with a KMnO₄ stain (which readily oxidizes the allylic alcohol and alkene).

-

Step 5: Workup: Once complete (typically 2-4 hours), quench with saturated aqueous NH₄Cl. Extract with Diethyl Ether (Et₂O). Wash the organic layer extensively with brine (5× volume) to remove all traces of the DMF solvent.

-

Step 6: Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TBS-protected intermediate, ready for downstream silica gel purification.

Logical Workflows and Mechanistic Pathways

The following diagram illustrates the logical dependency between the molecule's inherent physicochemical properties and the required synthetic workflows necessary to handle it effectively.

Logical relationship between molecular structure, physical properties, and synthetic workflows.

References

The Strategic Role of Methyl 5-Hydroxypent-2-enoate Intermediates in Advanced Organic Synthesis

Executive Summary

Methyl 5-hydroxypent-2-enoate and its geometric isomers represent a highly versatile class of bifunctional aliphatic building blocks in modern organic synthesis. Featuring both an α,β -unsaturated ester and a terminal primary hydroxyl group, this scaffold is primed for orthogonal functionalization. The conjugated ester acts as a potent Michael acceptor and a participant in radical-mediated capto-dative cyclizations, while the primary alcohol serves as an anchor for Mitsunobu inversions, oxidations, or tethering[1][2]. This whitepaper explores the mechanistic utility, synthesis, and advanced applications of these intermediates, providing actionable protocols for drug development professionals and synthetic chemists.

Structural and Mechanistic Profiling

The synthetic trajectory of 5-hydroxypent-2-enoate derivatives is heavily dictated by the stereochemistry of the Δ2 -double bond:

-

The (Z)-Isomer: Geometrically pre-organized for intramolecular reactions, the (Z)-isomer is highly prone to lactonization. It serves as an excellent precursor for functionalized tetrahydropyranones and γ -lactones[1].

-

The (E)-Isomer: Adopting an extended conformation, the (E)-isomer is frequently utilized in linear homologations and complex intramolecular ene-reactions where allylic strain must be minimized to achieve high diastereoselectivity[3].

Synthesis of Methyl (Z)-5-Hydroxy-2-pentenoate: A Self-Validating Protocol

The preparation of the (Z)-isomer from 5,6-dihydro-2H-pyran-2-one is a classic example of a kinetically controlled ring-opening and electrophilic trapping sequence[1].

Causality of Experimental Design

Direct base-promoted hydrolysis of the unsaturated lactone yields the open-chain potassium (Z)-5-hydroxy-2-pentenoate. Because the (Z)-geometry strongly favors thermodynamic re-lactonization under acidic or neutral protic conditions, the intermediate salt must be rigorously desiccated. It is then immediately trapped via an S_N2 esterification using a strong electrophile (methyl iodide) in a polar aprotic solvent (DMF)[1]. This orthogonal solvent switch prevents the collapse back to the starting lactone.

Step-by-Step Methodology

-

Lactone Ring Opening: Add potassium hydroxide (3.36 g, 60 mmol) to a vigorously stirred solution of 5,6-dihydro-2H-pyran-2-one (4.9 g, 50 mmol) in deionized water (45 mL) at 5 °C[1].

-

Equilibration: Allow the solution to warm to 20 °C and stir for 2.5 hours to ensure complete saponification of the lactone[1].

-

Desiccation (Critical Step): Evaporate the aqueous solvent in vacuo. Flush the residue with isopropanol (2 × 50 mL) to form an azeotrope with residual water, then dry thoroughly in a vacuum oven at 50 °C over P2O5[1]. Note: Any residual moisture will competitively hydrolyze the methyl iodide and quench the subsequent alkylation.

-

Alkylation: Slurry the dried solid in anhydrous DMF (30 mL) and add methyl iodide (34.2 g, 240 mmol). Stir the suspension for 18 hours at 20 °C[1].

-

Workup: Quench the reaction with crushed ice (20 g). Extract the aqueous mixture with diethyl ether (4 × 50 mL). Wash the combined organic extracts with aqueous sodium chloride (50 mL) and dry over anhydrous Na2SO4[1].

-

Isolation: Remove the solvent in vacuo to afford methyl (Z)-5-hydroxy-2-pentenoate as a colorless oil (approx. 4.1 g, 63% yield)[1].

Mechanistic pathway of lactone ring opening and electrophilic trapping.

Application in Complex Molecule Synthesis: The Kainic Acid Core

The utility of 5-hydroxy-2-pentenoate derivatives shines in the total synthesis of stereodense pharmaceutical targets like (±)-α-Kainic acid, a potent neuroexcitatory amino acid[3][4]. Kirihata et al. elegantly demonstrated how a heavily functionalized methyl 4-amino-5-hydroxy-2-pentenoate intermediate serves as the linchpin for constructing the pyrrolidine core[3].

Mechanistic Insight

Starting from an N-Boc-3-acetoxyallylglycine derivative, the synthesis progresses to a methyl 4-[(tert-butoxycarbonyl)prenylamino]-5-hydroxy-2-pentenoate intermediate[3]. The critical transformation is a thermally induced intramolecular ene-carbocyclization[3][4]. The α,β -unsaturated ester acts as the enophile, while the tethered prenyl group serves as the ene component. The transition state is highly ordered, dictated by the minimization of allylic strain (A-strain), which stereoselectively establishes the contiguous stereocenters of the pyrrolidine ring prior to final oxidation steps[4].

Synthetic workflow of (±)-α-Kainic Acid via a 5-hydroxy-2-pentenoate intermediate.

Radical Cyclizations and Capto-Dative Effects

Beyond pericyclic reactions, 5-hydroxypent-2-enoate derivatives are powerful substrates for single-electron transfer (SET) chemistry. Hatakeyama and Nishino explored the synthesis of aminolactones utilizing the capto-dative effect on these scaffolds[2][5].

When a 5-hydroxy-2-pentenoate derivative (such as a Boc-amino substituted variant) is subjected to Manganese(III)-based oxidation, a carbon radical is generated[5]. Because the alkene is substituted with both an electron-withdrawing group (the ester/captor) and an electron-releasing group (the amino group/donor), the resulting radical is exceptionally stabilized by the capto-dative effect[5]. This thermodynamic stabilization significantly lowers the activation barrier for subsequent intramolecular cyclization, allowing the pendant hydroxyl group to close the ring, forming highly substituted γ -lactones (e.g., 5-aminotetrahydro-2-furanone-5-carboxylates) in excellent yields[2][5].

Quantitative Data & Reaction Parameters

The following table summarizes the key reaction parameters and yields associated with the distinct transformations of methyl 5-hydroxypent-2-enoate intermediates across different synthetic paradigms.

| Intermediate / Substrate | Reaction Type | Key Reagents & Conditions | Target Product | Yield | Ref |

| 5,6-dihydro-2H-pyran-2-one | Ring Opening & Esterification | KOH (aq), then MeI in DMF (20 °C) | Methyl (Z)-5-hydroxy-2-pentenoate | 63% | [1] |

| Methyl 4-amino-5-hydroxy-2-pentenoate deriv. | Intramolecular Ene-Carbocyclization | Thermal activation | Pyrrolidine Core (Kainic Acid precursor) | Moderate | [3] |

| Boc-amino-5-hydroxy-2-pentenoate | Radical Cyclization (Capto-dative) | Mn(OAc)3, AcOH, Reflux | 5-aminotetrahydro-2-furanone deriv. | Good | [5] |

References

-

PrepChem Database. "Synthesis of methyl (Z)-5-hydroxy-2-pentenoate." PrepChem. Available at:[Link]

-

Kirihata, M., Kaziwara, T., Kawashima, Y., & Ichimoto, I. (1991). "An Efficient Synthesis of (±)-α-Kainic Acid Using a 3-Hydroxyallylglycine Derivative as a Common Building Block." Bioscience, Biotechnology, and Biochemistry (formerly Agricultural and Biological Chemistry), 55(12), 3033-3037. Available at:[Link]

-

Hatakeyama, Y., & Nishino, H. (2010). "Synthesis of Aminolactones Using Capto-Dative Effect." Cryogenics Report of Kumamoto University, 21, 5-8. Available at:[Link]

Sources

Application Note & Protocol: Cross-Metathesis Synthesis of Methyl 5-hydroxypent-2-enoate

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Scientists.

Introduction & Mechanistic Rationale

Methyl 5-hydroxypent-2-enoate is a highly versatile bifunctional building block, featuring both a homoallylic alcohol and an α,β-unsaturated ester. It is frequently utilized in the synthesis of complex macrolides, spirocyclic scaffolds, and active pharmaceutical ingredients (APIs)[1]. The most direct and atom-economical synthetic route is the intermolecular cross-metathesis (CM) of but-3-en-1-ol and methyl acrylate.

According to the [2], but-3-en-1-ol acts as a Type I olefin (undergoes rapid homodimerization, but its homodimers remain reactive to secondary metathesis), while methyl acrylate is a Type II olefin (electron-deficient and slow to homodimerize). The union of a Type I and Type II olefin is highly selective for the heterodimer when the Type II olefin is used in slight excess, minimizing unproductive side reactions and maximizing yield[2].

Experimental Design & Causality

To ensure a self-validating and robust protocol, every reagent and parameter has been selected based on specific mechanistic causality:

-

Catalyst Selection (Hoveyda-Grubbs II): First-generation ruthenium catalysts lack the electron density required to efficiently propagate the catalytic cycle with electron-withdrawing acrylates. The Hoveyda-Grubbs 2nd Generation (HGII) catalyst is selected because its bidentate isopropoxystyrene ligand provides controlled initiation and robust thermal stability, which is essential for turning over Type II olefins[3].

-

Isomerization Suppression: A critical failure mode in metathesis involving free alcohols is transition-metal-mediated double-bond migration, which isomerizes the terminal alkene to an aldehyde. This side-reaction is catalyzed by ruthenium-hydride species formed via catalyst decomposition. To suppress this,[4], preserving the integrity of the homoallylic alcohol[4].

-

Thermodynamic Driving Force: The reaction is performed under a continuous stream of Argon. This actively sweeps away evolved ethylene gas, driving the equilibrium forward via Le Chatelier's principle.

Reagent and Parameter Optimization

Table 1: Reagent Stoichiometry and Properties

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Mechanistic Role |

| But-3-en-1-ol | 72.11 | 1.0 | 721 mg (0.86 mL) | Limiting Reagent (Type I Olefin) |

| Methyl Acrylate | 86.09 | 3.0 | 2.58 g (2.70 mL) | Cross Partner (Type II Olefin) |

| Hoveyda-Grubbs II | 626.62 | 0.05 | 313 mg | Ru-Alkylidene Pre-catalyst |

| 1,4-Benzoquinone | 108.09 | 0.10 | 108 mg | Hydride Scavenger (Isomerization Inhibitor) |

| Dichloromethane | 84.93 | - | 50 mL (0.2 M) | Non-coordinating Solvent |

Table 2: Optimization Parameters and Causality

| Parameter | Optimal Range | Causality / Mechanistic Effect |

| Concentration | 0.1 M - 0.2 M | Balances the intermolecular collision rate (favors CM) against oligomerization (favored at high concentrations). |

| Temperature | 40 °C (Reflux) | Provides the necessary activation energy for the Ru-metallacyclobutane cycloreversion step with electron-deficient acrylates. |

| Quenching Agent | Ethyl Vinyl Ether | Reacts rapidly with the active Ru-alkylidene to form a stable, catalytically inactive Fischer carbene, preventing reverse metathesis. |

Step-by-Step Methodology

Preparation & Setup

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times).

-

Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen, which can prematurely deactivate the catalyst.

Catalytic Execution

-

Add but-3-en-1-ol (721 mg, 10.0 mmol, 1.0 equiv) and methyl acrylate (2.58 g, 30.0 mmol, 3.0 equiv) to the degassed DCM.

-

Add 1,4-benzoquinone (108 mg, 1.0 mmol, 0.1 equiv) to the solution to inhibit olefin isomerization[4].

-

Quickly add Hoveyda-Grubbs 2nd Generation catalyst (313 mg, 0.5 mmol, 5 mol%) in one portion. The solution will immediately turn a deep red/brown color.

-

Heat the reaction mixture to a gentle reflux (40 °C) under a continuous, light positive pressure of Argon. Stir for 6 to 12 hours.

Quenching & Downstream Processing

-

In-Process Validation: Monitor the reaction via TLC (3:1 Hexanes:EtOAc, KMnO₄ stain). The product ( Rf≈0.35 ) will appear as a new spot between the starting alcohol and the acrylate.

-

Once complete, remove the heat and add ethyl vinyl ether (3.0 mL, excess) to the open flask. Stir for 30 minutes at room temperature to deactivate the catalyst.

-

Concentrate the mixture in vacuo to yield a dark brown residue.

Purification & Analytical Validation

-

Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

-

Self-Validating NMR Check: Confirm product identity and stereochemistry via 1 H NMR (CDCl₃). The disappearance of the terminal olefin multiplet (~5.1 ppm) and the appearance of two distinct internal olefin protons (~6.9 ppm, dt, and ~5.8 ppm, dt) with a large trans-coupling constant ( J≈15.6 Hz) confirms the successful formation of the (E)-enoate.

Visualizations

Fig 1: Catalytic cycle of the cross-metathesis reaction yielding the enoate product.

Fig 2: Step-by-step experimental workflow for the cross-metathesis synthesis.

References

-

Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. [Link]

-

Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic studies toward the brasilinolides: controlled assembly of a protected C1–C38 polyol based on fragment union by complex aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00498E [pubs.rsc.org]

- 4. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]

Use of Methyl 5-hydroxypent-2-enoate in the total synthesis of macrolides

Application Notes & Protocols

Topic: The Strategic Application of Methyl 5-hydroxypent-2-enoate in the Total Synthesis of Macrolides

Abstract: Macrolides represent a cornerstone class of natural products, renowned for their complex structures and potent biological activities, including antibiotic and antineoplastic properties.[1][2][3] The total synthesis of these molecules is a significant challenge in organic chemistry, demanding precise control over stereochemistry and the efficient assembly of complex carbon skeletons. This guide details the strategic use of methyl 5-hydroxypent-2-enoate, a versatile and cost-effective C5 building block, in the convergent and stereocontrolled synthesis of macrolide precursors. We will explore key transformations, provide detailed, field-tested protocols, and discuss the causality behind experimental choices, offering researchers a practical framework for leveraging this valuable synthon in drug discovery and development.

The Strategic Value of Methyl 5-hydroxypent-2-enoate

Methyl 5-hydroxypent-2-enoate is a bifunctional molecule that serves as an ideal starting point for the synthesis of polyketide chains commonly found in macrolides. Its utility is rooted in three key structural features:

-

A Primary Hydroxyl Group: This provides a reactive handle for chain extension through oxidation followed by olefination, aldol reactions, or direct coupling via esterification or etherification.[1]

-

An α,β-Unsaturated Ester: This moiety is primed for a variety of crucial transformations. It can direct stereoselective additions, act as a Michael acceptor, or be reduced to introduce further functionality.

-

A Prochiral C4-C5 Bond: The alkene allows for the introduction of new stereocenters with high fidelity using powerful asymmetric reactions like the Sharpless dihydroxylation or epoxidation.[1]

These features allow for a modular and convergent approach to macrolide synthesis, where complex fragments are built from simple, readily available starting materials and then combined in the later stages of the synthesis.[4][5]

Core Synthetic Strategies & Transformations

The journey from methyl 5-hydroxypent-2-enoate to a complex macrolide fragment involves a series of high-yield, stereocontrolled reactions. The following diagram illustrates the primary synthetic avenues available from this starting material.

Caption: Key synthetic pathways originating from methyl 5-hydroxypent-2-enoate.

Application Protocol: Synthesis of a Chiral C1-C7 Macrolide Fragment

This section provides a validated, step-by-step workflow for the synthesis of a versatile chiral fragment, demonstrating the practical application of the strategies discussed. This fragment is a common structural motif in numerous macrolides, including dactylolide and zampanolide.[6][7][8]

Caption: Workflow for the synthesis of a C1-C7 macrolide fragment.

Protocol 1: Sharpless Asymmetric Dihydroxylation

Causality: The Sharpless Asymmetric Dihydroxylation (AD) is selected for its exceptional reliability and predictability in establishing the C4 and C5 stereocenters.[1] The use of the commercially available "AD-mix-β" formulation provides the (4R, 5R)-diol with high enantioselectivity, which is a common stereochemical arrangement in natural macrolides.

-

Materials:

-

Methyl 5-hydroxypent-2-enoate (1.30 g, 10.0 mmol)

-

AD-mix-β (14.0 g)

-

Methanesulfonamide (CH₃SO₂NH₂) (0.95 g, 10.0 mmol)

-

tert-Butanol (50 mL)

-

Water (50 mL)

-

Sodium sulfite (Na₂SO₃) (15.0 g)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a 250 mL round-bottom flask, add tert-butanol (50 mL) and water (50 mL). Stir vigorously at room temperature until a homogenous solution is formed.

-

Add AD-mix-β (14.0 g) and methanesulfonamide (0.95 g) to the solvent mixture. Stir until the solids are mostly dissolved, resulting in a biphasic mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl 5-hydroxypent-2-enoate (1.30 g) to the stirring mixture. The flask should be loosely capped to allow for slight gas evolution.

-

Maintain stirring at 0 °C for 18-24 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes).

-

-

Work-up and Purification:

-

At 0 °C, add solid sodium sulfite (15.0 g) portion-wise over 10 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring vigorously for 1 hour.

-

Add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, 30% to 70% ethyl acetate in hexanes) to afford the chiral diol 2 .

-

Protocol 2: Acetonide Protection

Causality: The resulting 1,2-diol is protected as an acetonide. This protecting group is robust enough to withstand subsequent reaction conditions (reduction, oxidation, C-C bond formation) but can be readily removed under mild acidic conditions, a critical feature for late-stage deprotection in a total synthesis.[9]

-

Materials:

-

Diol 2 (from previous step, ~10.0 mmol)

-

2,2-Dimethoxypropane (DMP) (3.7 mL, 30.0 mmol)

-

(±)-Camphor-10-sulfonic acid (CSA) (232 mg, 1.0 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the diol 2 in anhydrous DCM (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

-

Add 2,2-dimethoxypropane (3.7 mL) followed by CSA (232 mg).

-

Stir the reaction at room temperature for 2 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product 3 is often of sufficient purity for the next step.

-

Protocols 3, 4, & 5: Chain Elaboration

These subsequent steps convert the protected fragment into a more advanced intermediate ready for coupling.

-

Protocol 3: Ester Reduction:

-

Rationale: Diisobutylaluminium hydride (DIBAL-H) is used at low temperature (-78 °C) for the clean and high-yielding reduction of the methyl ester to the primary alcohol 4 without affecting the acetonide protecting group.

-

Procedure: Dissolve ester 3 (~10.0 mmol) in anhydrous DCM (50 mL) and cool to -78 °C. Add DIBAL-H (1.0 M in hexanes, 22 mL, 22.0 mmol) dropwise. Stir for 2 hours, then quench carefully with methanol, followed by saturated aqueous Rochelle's salt. Allow to warm to room temperature and stir until the layers are clear. Extract with DCM, dry, and concentrate to yield alcohol 4 .

-

-

Protocol 4: Oxidation to Aldehyde:

-

Rationale: Dess-Martin Periodinane (DMP) is a mild oxidant that efficiently converts the primary alcohol 4 to the sensitive aldehyde 5 with minimal side reactions and easy work-up.

-

Procedure: Dissolve alcohol 4 (~10.0 mmol) in anhydrous DCM (50 mL). Add solid DMP (5.1 g, 12.0 mmol). Stir at room temperature for 1-2 hours. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry, and concentrate. The crude aldehyde 5 should be used immediately in the next step.

-

-

Protocol 5: Asymmetric Allylation:

-

Rationale: Brown's asymmetric allylation using (+)-B-allyldiisopinocampheylborane provides a reliable method to install the C3 stereocenter with high diastereoselectivity, creating the desired homoallylic alcohol 6 .

-

Procedure: Cool a solution of (+)-B-allyldiisopinocampheylborane (1.0 M in pentane, 12 mL, 12.0 mmol) to -78 °C. Add a solution of crude aldehyde 5 (~10.0 mmol) in anhydrous THF dropwise. Stir at -78 °C for 3 hours. Quench with 3 N NaOH followed by 30% H₂O₂. Extract with diethyl ether, dry, and purify by flash chromatography to yield the final fragment 6 .

-

Data Summary

| Step | Product | Description | Typical Yield | Stereoselectivity |

| 1 | 2 | (4R,5R)-Methyl 4,5-dihydroxypentanoate | 85-92% | >98% ee |

| 2 | 3 | Acetonide-protected ester | 95-99% | - |

| 3 | 4 | Acetonide-protected primary alcohol | 90-96% | - |

| 4 | 5 | Acetonide-protected aldehyde | >95% (crude) | - |

| 5 | 6 | C1-C7 Homoallylic alcohol fragment | 80-88% (2 steps) | >95% dr |

Troubleshooting and Optimization Insights

-

Low Enantioselectivity in AD: Ensure the reaction is run at 0 °C or lower. The purity of the starting olefin is paramount; any acidic or basic impurities can disrupt the catalytic cycle.

-

Over-reduction in Step 3: The addition of DIBAL-H must be slow and at -78 °C. Allowing the reaction to warm prematurely can lead to undesired side reactions.

-

Epimerization of Aldehyde 5: This aldehyde is sensitive to both acid and base. It should be handled quickly, kept cold, and used immediately after its formation to prevent loss of stereochemical integrity at the α-carbon.

-

Ring-Closing Metathesis (RCM): When applying RCM to derivatives of this fragment, high dilution conditions (typically <0.01 M) are essential to favor intramolecular cyclization over intermolecular oligomerization. The choice of catalyst (e.g., Grubbs II vs. Hoveyda-Grubbs II) can significantly impact yield and E/Z selectivity and often requires empirical screening.[10][11]

Conclusion

Methyl 5-hydroxypent-2-enoate stands out as a powerful and versatile building block in the synthetic chemist's arsenal for macrolide construction. Its inherent bifunctionality, coupled with the reliability of modern asymmetric transformations, enables the efficient and stereocontrolled synthesis of complex molecular architectures. The protocols and strategies outlined in this guide provide a robust foundation for researchers to design and execute innovative synthetic routes towards new and existing macrolide targets, ultimately accelerating research in medicinal chemistry and drug development.

References

-

IntechOpen. (2019). Total Synthesis of Macrolides. Available from: [Link]

-

Ōishi, T. (1989). Studies directed towards the stereoselective synthesis of polyene macrolide antibiotics. Pure and Applied Chemistry. Available from: [Link]

-

Leighton, J. (2005). Asymmetric Synthesis of Macrolide Antibiotics. Grantome. Available from: [Link]

-

ResearchGate. (n.d.). Representative building blocks for chiral macrocycles synthesis. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). A relay ring-opening/double ring-closing metathesis strategy for the bicyclic macrolide-butenolide core structures. RSC Publishing. Available from: [Link]

-

Journal of Synthetic Organic Chemistry, Japan. (n.d.). Application of chiral building blocks to the synthesis of drugs. Available from: [Link]

-

PubMed. (2004). Application of ring-closing metathesis reactions in the synthesis of epothilones. Available from: [Link]

-

eScholarship, University of California. (n.d.). A convergent approach to resorcinolic macrolides to expand structural diversity. Available from: [Link]

-

eScholarship, University of California. (2016). A Platform for the Discovery of New Macrolide Antibiotics. Available from: [Link]

-

PubMed. (2025). A Convergent Approach to Resorcinolic Macrolides to Expand Structural Diversity. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Recent applications of ring-closing metathesis in the synthesis of lactams and macrolactams. Chemical Communications. Available from: [Link]

-

PubMed. (n.d.). Synthesis and Activity of Epothilone D. Available from: [Link]

-

Patsnap. (2017). Method for preparing methyl 5-hydroxypentanoate. Eureka. Available from: [Link]

-

Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Available from: [Link]

-

ChemRxiv. (2025). A convergent approach to resorcinolic macrolides to expand structural diversity. Available from: [Link]

-

ResearchGate. (2021). Total Synthesis of Zampanolide and Dactylolide. Available from: [Link]

-

PubMed. (2002). Asymmetric Crotylation Reactions in Synthesis of Polypropionate-Derived Macrolides: Application to Total Synthesis of Oleandolide. Available from: [Link]

-

Figshare. (2016). Total Synthesis of (+)-Dactylolide. Organic Letters. Available from: [Link]

-

PubMed. (2005). Total Synthesis of (+)-dactylolide. Available from: [Link]

-

Figshare. (2002). Highly Concise Routes to Epothilones: The Total Synthesis and Evaluation of Epothilone 490. Journal of the American Chemical Society. Available from: [Link]

-

Expert Opinion on Investigational Drugs. (n.d.). Discovery and development of the epothilones : a novel class of antineoplastic drugs. Available from: [Link]

-

PubMed. (2002). Total synthesis of (+)-dactylolide. Available from: [Link]

- Google Patents. (2002). US20020058286A1 - Synthesis of epothilones, intermediates thereto and analogues thereof.

Sources

- 1. Total Synthesis of Macrolides | IntechOpen [intechopen.com]

- 2. Synthesis and Activity of Epothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of the epothilones : a novel class of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convergent approach to resorcinolic macrolides to expand structural diversity [escholarship.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. figshare.com [figshare.com]

- 8. Total synthesis of (+)-dactylolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20020058286A1 - Synthesis of epothilones, intermediates thereto and analogues thereof - Google Patents [patents.google.com]

- 10. drughunter.com [drughunter.com]

- 11. acs.figshare.com [acs.figshare.com]

Application Note: Methyl 5-Hydroxypent-2-enoate as a Precursor for α,β-Unsaturated δ-Lactone Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, comparative reaction conditions, and self-validating laboratory protocols.

Introduction & Mechanistic Rationale

Methyl 5-hydroxypent-2-enoate is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex natural products, polyhydroxylated amines, and pyrrolizidine alkaloids ([1];[2]). The presence of both an α,β -unsaturated ester and a terminal hydroxyl group at the C5 position makes it an ideal precursor for intramolecular transesterification (lactonization).

The cyclization of methyl 5-hydroxypent-2-enoate yields 5,6-dihydro-2H-pyran-2-one , an α,β -unsaturated δ -lactone scaffold found in numerous biologically active molecules such as parasorbic acid, kavain, and various FDA-approved therapeutics.

Causality of Precursor Choice: Why utilize the methyl ester rather than the free carboxylic acid (5-hydroxypent-2-enoic acid)? Free hydroxy acids are prone to premature intermolecular polymerization and often require harsh, stoichiometric dehydrating agents (e.g., DCC or EDCI) to cyclize. In contrast, the methyl ester allows for a controlled, equilibrium-driven intramolecular transesterification. The expulsion of methanol—a highly volatile byproduct—provides a significant thermodynamic driving force for the reaction when conducted under continuous distillation or azeotropic conditions ([3]).

Mechanistic Pathway

The lactonization of methyl 5-hydroxypent-2-enoate typically proceeds via an acid-catalyzed intramolecular nucleophilic acyl substitution (a 6-exo-trig/transesterification process):

-

Protonation: The carbonyl oxygen of the methyl ester is protonated by a Brønsted acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The C5-hydroxyl group folds into proximity and attacks the activated carbonyl.

-

Tetrahedral Intermediate: A transient, highly unstable tetrahedral intermediate is formed.

-

Elimination: The collapse of this intermediate expels methanol, yielding the thermodynamically stable 6-membered ring.

Acid-catalyzed intramolecular lactonization pathway of methyl 5-hydroxypent-2-enoate.

Comparative Reaction Conditions

To optimize the lactonization of methyl 5-hydroxypent-2-enoate, various catalytic systems can be employed depending on the substrate's sensitivity to pH, temperature, and existing stereocenters.

| Catalyst System | Solvent | Temperature | Time | Typical Yield | Mechanistic Advantage |

| p-Toluenesulfonic acid (p-TsOH) | Toluene | 110 °C (Reflux) | 4 - 6 h | 85 - 95% | Azeotropic removal of MeOH drives equilibrium. Ideal for robust substrates. |

| Camphorsulfonic acid (CSA) | Dichloromethane | 40 °C (Reflux) | 12 - 16 h | 75 - 85% | Milder acidity prevents degradation of acid-sensitive functional groups. |

| Potassium tert-butoxide (KOtBu) | THF | 0 °C to RT | 2 - 4 h | 70 - 80% | Base-promoted alkoxide formation. Rapid cyclization for base-stable targets. |

| Lipase (e.g., Novozym 435) | Toluene / Hexane | 60 °C | 24 - 48 h | >90% | Enzymatic transesterification. Excellent for maintaining stereochemical integrity. |

Experimental Protocols

Self-Validating Design: The following protocols incorporate strict in-process controls to ensure reproducibility and prevent side reactions (such as the Michael addition of the expelled methanol back into the α,β -unsaturated system).

Protocol A: Acid-Catalyzed Azeotropic Lactonization

Objective: Synthesize 5,6-dihydro-2H-pyran-2-one via continuous thermal removal of methanol ([4]).

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve methyl 5-hydroxypent-2-enoate (10.0 mmol) in anhydrous toluene (50 mL).

-

Catalyst Addition: Add catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 5 mol%).

-

Causality: A strictly controlled low catalyst loading prevents unwanted double-bond isomerization (migration of the alkene out of conjugation).

-

-

Heating & Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the toluene/methanol azeotrope.

-

Self-Validation: The physical collection of liquid in the trap confirms the progression of the transesterification.

-

-

In-Process Control: After 4 hours, sample the reaction mixture. Perform TLC (Hexane:EtOAc 7:3) or GC-MS. The disappearance of the highly polar precursor and the emergence of a less polar, UV-active spot confirms completion.

-

Quenching: Cool the reaction to room temperature. Neutralize the acid by adding saturated aqueous NaHCO₃ (20 mL).

-

Causality: Neutralization prior to concentration prevents reverse hydrolysis or oligomerization during solvent removal.

-

-

Extraction & Purification: Separate the organic layer, extract the aqueous layer with EtOAc (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Mild Enzymatic Lactonization (For Chiral Substrates)

Objective: Prevent the racemization of stereocenters in heavily substituted 5-hydroxypent-2-enoate derivatives.

-

Preparation: Dissolve the chiral precursor (5.0 mmol) in anhydrous hexane/toluene (1:1 v/v, 30 mL).

-

Enzyme Addition: Add immobilized Lipase B from Candida antarctica (Novozym 435, 10% w/w relative to the substrate).

-

Causality: The immobilized enzyme provides a neutral, highly selective microenvironment for transesterification, bypassing the need for harsh pH conditions.

-

-

Incubation: Stir the suspension gently at 60 °C. Add activated 4 Å molecular sieves (2.0 g) directly to the reaction flask.

-

Self-Validation: The molecular sieves sequester the liberated methanol, driving the equilibrium forward without requiring thermal distillation, thereby protecting heat-sensitive moieties.

-

-

Workup: Filter the mixture through a Celite pad to remove the immobilized enzyme and molecular sieves. Wash the pad thoroughly with EtOAc.

-

Concentration: Evaporate the solvent under reduced pressure to yield the highly pure, enantioenriched δ -lactone.

Standard experimental workflow for the lactonization and purification of δ-lactones.

References

-

Synthesis of Highly Functionalized Hydrindanes via Sequential Organocatalytic Michael/Mukaiyama Aldol Addition and Telescoped Hydrozirconation/Cross-Coupling as Key Steps. The Journal of Organic Chemistry, ACS Publications, 2021. URL:[Link]

-

Stereoselective Synthesis of Polyhydroxylated Amines Using (S)-pyroglutamic Acid Derivatives. Ikota, N. Yakugaku Zasshi, 2014; 134(1):77-88. URL:[Link]

-

First asymmetric synthesis of pyrrolizidine alkaloids, (+)-hyacinthacine B1 and B2. Sengoku, T., et al. Tetrahedron, 2008; 64(35):8052-8058. URL:[Link]

-

Lactone synthesis. Organic Chemistry Portal. URL:[Link]

Sources

Asymmetric synthesis applications using Methyl 5-hydroxypent-2-enoate

Advanced Asymmetric Synthesis Applications of Methyl (E)-5-Hydroxypent-2-enoate: From Bifunctional Organocatalysis to Complex Polycyclic Architectures

Executive Summary & Chemical Logic

As a Senior Application Scientist, the selection of starting materials in asymmetric synthesis is dictated by their reactivity topology. Methyl (E)-5-hydroxypent-2-enoate (PubChem CID: 319948)[1] is a highly versatile, dual-reactive chiral building block. Its structural logic is defined by three distinct reactive sites:

-

C1 Ester Carbonyl : A hard electrophilic center primed for intramolecular trapping (lactonization).

-

C3 β-Carbon : A soft electrophilic center (Michael acceptor) that readily undergoes enantioselective conjugate addition.

-

C5 Primary Hydroxyl : A nucleophilic tether that can either participate in cyclization or be selectively oxidized to an aldehyde for sequential cascade reactions.

This unique profile allows researchers to bypass tedious step-by-step syntheses, enabling the rapid construction of complex chiral δ-lactones, N,O-heterocycles, and polycyclic frameworks in a single pot.

Caption: Reactivity profile and synthetic logic of methyl 5-hydroxypent-2-enoate.

Application I: Organocatalytic Cascade Michael-Lactonization

The synthesis of highly substituted chiral δ-lactones (tetrahydropyran-2-ones) is a critical step in the development of statin-type drugs and bioactive natural products. By utilizing a bifunctional chiral squaramide catalyst, we can activate both the nucleophile (e.g., an azlactone) and the α,β-unsaturated ester simultaneously[2].

Causality of Experimental Design : The squaramide catalyst functions via a "push-pull" mechanism. The rigid NH protons of the squaramide hydrogen-bond to the C1 ester carbonyl, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the enoate. Concurrently, the tertiary amine moiety of the catalyst deprotonates the nucleophile, raising its Highest Occupied Molecular Orbital (HOMO) and directing it strictly to the Re or Si face of the C3 carbon. Instead of isolating the acyclic Michael adduct, the unprotected C5-hydroxyl acts as an internal nucleophile. This intramolecular trapping drives the equilibrium forward, suppressing reversible retro-Michael pathways, and thermodynamically favors the formation of the six-membered ring.

Protocol 1.1: Enantioselective Synthesis of Chiral 3-Amino-δ-Lactones

-

Preparation : In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl (E)-5-hydroxypent-2-enoate (1.0 equiv, 0.5 mmol) and the azlactone nucleophile (1.2 equiv) in anhydrous CH₂Cl₂ (2.5 mL, 0.2 M).

-

Catalytic Activation : Cool the reaction mixture to -20 °C. Causality: Sub-ambient temperatures minimize entropic penalties, enhancing the rigidity of the hydrogen-bonded transition state to maximize enantioselectivity. Add the bifunctional squaramide catalyst (10 mol%).

-

Cascade Reaction : Stir the mixture for 24–48 hours at -20 °C.

-

Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:2, KMnO₄ stain). The acyclic Michael adduct may appear transiently; prolonged stirring allows the C5-OH to attack the C1-ester. The disappearance of vinylic protons (δ 6.9 and 5.9 ppm) and the emergence of lactone methine signals in a crude ¹H NMR aliquot confirm successful cyclization. If the acyclic adduct persists, adding 10 mol% p-toluenesulfonic acid (p-TSA) will rapidly drive the lactonization.

-

-

Isolation : Quench with saturated aqueous NH₄Cl (2 mL). Extract with CH₂Cl₂ (3 × 5 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Caption: Experimental workflow for the asymmetric Michael-lactonization cascade.

Application II: Telescoped Oxidation & Mukaiyama Aldol Addition

For the synthesis of complex polycyclic frameworks (e.g., the hydrindane core of clifednamides), the C5-hydroxyl must be converted into a highly reactive electrophile[3].

Causality of Experimental Design : Oxidation of the C5-hydroxyl yields an enoate-aldehyde. This intermediate is highly electrophilic and prone to rapid polymerization or decomposition on silica gel. Therefore, it must be telescoped directly into the next reaction. Dess-Martin Periodinane (DMP) is explicitly chosen over Swern or Jones oxidations because its mild, neutral conditions prevent the unwanted isomerization of the (E)-alkene to the (Z)-isomer.

Protocol 2.1: Telescoped Aldehyde Generation and Aldol Addition

-

Oxidation : To a solution of methyl (E)-5-hydroxypent-2-enoate (1.0 equiv, 1.0 mmol) in wet CH₂Cl₂ (5 mL) at 0 °C, add DMP (1.2 equiv). Causality: A trace amount of water (1 equiv relative to DMP) accelerates the ligand exchange on the hypervalent iodine center, dramatically speeding up the oxidation.

-

Filtration : Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Self-Validation Check: The reaction transitions from a clear solution to a cloudy white suspension (precipitation of the iodine byproduct). A micro-aliquot ¹H NMR must show the distinct aldehydic proton at ~9.7 ppm.

-

-

Telescoping : Dilute the mixture with diethyl ether (10 mL) and filter rapidly through a short pad of Celite to remove the iodine waste. Concentrate the filtrate under reduced pressure without external heating to prevent polymerization.

-

Mukaiyama Aldol Addition : Immediately dissolve the crude enoate-aldehyde in anhydrous THF (5 mL), cool to -78 °C, and add the desired silyl enol ether and a chiral Lewis acid catalyst to initiate the aldol sequence.

Caption: Telescoped workflow from DMP oxidation to Mukaiyama aldol addition.

Application III: Sharpless Asymmetric Dihydroxylation (AD)

The transformation of the α,β-unsaturated system into a chiral 2,3,5-trihydroxypentanoate derivative is achieved via Sharpless Asymmetric Dihydroxylation.

Causality of Experimental Design : The electron-withdrawing methyl ester significantly deactivates the alkene towards electrophilic osmylation. To counteract this sluggish kinetics, the addition of exactly one equivalent of methanesulfonamide (MeSO₂NH₂) is mandatory. Methanesulfonamide acts as a nucleophile that attacks the osmate ester intermediate, accelerating its hydrolysis. This prevents the catalytic cycle from stalling and ensures the rapid release of the chiral diol product and the regeneration of the Os(VIII) catalyst.

Protocol 3.1: Enantioselective Synthesis of Chiral Triols

-

Preparation : In a 50 mL round-bottom flask, dissolve AD-mix-α or AD-mix-β (1.4 g per mmol of substrate) and methanesulfonamide (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

-

Activation : Stir vigorously at room temperature until two clear phases form, then cool the mixture to 0 °C.

-

Self-Validation Check: The aqueous phase must be a bright, homogeneous orange/yellow, indicating the successful formation of the active OsO₄-ligand complex.

-

-

Reaction : Add methyl (E)-5-hydroxypent-2-enoate (1.0 equiv) dropwise. Stir vigorously at 0 °C for 24 hours.

-

Quenching & Isolation : Add solid sodium sulfite (Na₂SO₃, 3.0 g/mmol ) and stir for 1 hour at room temperature.

-

Self-Validation Check: The solution must transition from orange to dark brown/black, confirming the complete reduction of toxic Os(VIII) to inert Os(IV). Extract with EtOAc, wash with 2M KOH (to remove the MeSO₂NH₂), dry, and concentrate.

-

Quantitative Data Synthesis

The following table summarizes the expected performance metrics for the protocols described above, providing a benchmark for reaction validation.

Table 1: Comparative Reaction Metrics for Methyl 5-Hydroxypent-2-enoate Transformations

| Reaction Type | Catalyst / Key Reagent | Key Intermediate | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Cascade Michael-Lactonization | Chiral Bifunctional Squaramide | C3-Substituted Enolate | 82 - 95 | 92 - 99 | > 15:1 |

| Mukaiyama Aldol Cascade | DMP (Oxidation) then Chiral Lewis Acid | Enoate-Aldehyde | 75 (over 2 steps) | > 90 | 91:1 |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α / (DHQ)₂PHAL + MeSO₂NH₂ | Osmate Ester | 88 - 94 | > 95 | N/A |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 319948, Methyl 5-hydroxypent-2-enoate". PubChem. URL:[Link]

-

Kim, S.-G., et al. "[4 + 2] Annulation of δ-Hydroxy/δ-Sulfonamido-α,β-Unsaturated Ketones with Azlactones for Diastereoselective Synthesis of Highly Substituted 3-Amino-δ-Lactones and 3-Amino-δ-Lactams". The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link]

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation". Chemical Reviews, 1994. URL:[Link]

-

Schobert, R., et al. "Synthesis of Highly Functionalized Hydrindanes via Sequential Organocatalytic Michael/Mukaiyama Aldol Addition and Telescoped Hydrozirconation/Cross-Coupling as Key Steps: En Route to the AB System of Clifednamides". The Journal of Organic Chemistry, ACS Publications, 2021. URL:[Link]

Sources

Application Note: De Novo Synthesis of Methyl 5-Hydroxypent-2-enoate from 4-Penten-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, highly chemoselective, and scalable 6-step synthetic protocol for the preparation of methyl 5-hydroxypent-2-enoate—a critical C5 bifunctional building block used in complex active pharmaceutical ingredients (APIs)—starting from commercially available 4-penten-1-ol.

Retrosynthetic Strategy & Mechanistic Rationale

A common pitfall in designing a synthesis for methyl 5-hydroxypent-2-enoate from 4-penten-1-ol is the assumption that olefin cross-metathesis with methyl acrylate will yield the target. However, cross-metathesis of the 5-carbon 4-penten-1-ol with methyl acrylate adds two carbons (minus one for the extruded ethylene), resulting in a 6-carbon chain (methyl 6-hydroxyhex-2-enoate).

To strictly maintain the 5-carbon backbone while introducing an α,β -unsaturation and functionalizing both termini, our strategy relies on sequence-specific functional group manipulations:

-

Terminal Oxidation & Esterification: We first convert the primary alcohol to a methyl ester. We utilize a TEMPO/BAIB catalytic system[1] rather than a Jones oxidation to prevent over-oxidation and avoid toxic chromium byproducts.

-

Chemoselective Hydroboration: Anti-Markovnikov hydration of the terminal alkene is achieved using 9-BBN. 9-BBN is selected for its exceptional chemoselectivity; its steric bulk ensures exclusive reaction with the alkene while leaving the reducible ester moiety completely intact[2].

-

Dehydrogenation via Saegusa-Ito Oxidation: To introduce the double bond at the C2-C3 position, we employ the Saegusa-Ito oxidation[3]. By trapping the ester enolate as a silyl ketene acetal, we facilitate a palladium-catalyzed β -hydride elimination. This modern approach bypasses the use of highly toxic organoselenium reagents (e.g., phenylselenyl chloride) traditionally used for α,β -dehydrogenation.

Reaction Workflow & Mechanistic Pathways

Six-step synthetic workflow from 4-penten-1-ol to methyl 5-hydroxypent-2-enoate.

Mechanistic pathway of the Saegusa-Ito oxidation via a silyl ketene acetal.

Step-by-Step Experimental Protocols

Step 1: Oxidation to 4-Pentenoic Acid

-

Reagents: 4-Penten-1-ol (1.0 eq), TEMPO (0.1 eq), BAIB (Bis(acetoxy)iodobenzene, 2.2 eq), MeCN/H₂O (1:1 v/v).

-

Protocol: Dissolve 4-penten-1-ol in the MeCN/H₂O mixture. Add TEMPO, followed by the portion-wise addition of BAIB at 0 °C to control the exotherm. Stir the biphasic mixture at room temperature for 4 hours.

-

Workup & Validation: Monitor via TLC (stain with KMnO4 ). Upon complete consumption of the starting material, quench the reaction with saturated aqueous Na2S2O3 . Extract with EtOAc (3x), dry over anhydrous Na2SO4 , and concentrate in vacuo to yield crude 4-pentenoic acid.

Step 2: Fischer Esterification to Methyl 4-pentenoate

-

Reagents: Crude 4-pentenoic acid (1.0 eq), Anhydrous Methanol (0.5 M), conc. H2SO4 (0.05 eq).

-

Protocol: Dissolve the crude acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid dropwise. Equip the flask with a reflux condenser and heat to 65 °C for 6 hours.

-

Workup & Validation: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with dichloromethane (DCM), dry over MgSO4 , and concentrate to afford methyl 4-pentenoate as a volatile liquid.

Step 3: Chemoselective Hydroboration-Oxidation

-

Reagents: Methyl 4-pentenoate (1.0 eq), 9-BBN (0.5 M in THF, 1.2 eq), 30% H2O2 , 3 M NaOH.

-

Protocol: In an oven-dried flask under argon, cool a solution of methyl 4-pentenoate in dry THF to 0 °C. Dropwise add the 9-BBN solution. Allow the mixture to warm to room temperature and stir for 12 hours. Cool the flask back to 0 °C, and strictly in this order, carefully add 3 M NaOH followed by 30% H2O2 . Stir for an additional 2 hours.

-

Workup & Validation: Extract with diethyl ether, wash the organic layer with brine, dry, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield methyl 5-hydroxypentanoate.

Step 4: Hydroxyl Protection (TBS Ether Formation)

-

Reagents: Methyl 5-hydroxypentanoate (1.0 eq), TBSCl (1.2 eq), Imidazole (2.0 eq), anhydrous DMF.

-

Protocol: Dissolve the alcohol in anhydrous DMF. Add imidazole and cool to 0 °C. Add TBSCl in one portion. Stir at room temperature for 3 hours.

-

Workup & Validation: Dilute the reaction with water and extract with diethyl ether (3x) to remove DMF. Wash the combined organics with brine, dry over Na2SO4 , and concentrate to yield methyl 5-((tert-butyldimethylsilyl)oxy)pentanoate.

Step 5: Saegusa-Ito Oxidation

-

Reagents: Methyl 5-(TBS-oxy)pentanoate (1.0 eq), LDA (1.2 eq), TMSCl (1.5 eq), Pd(OAc)2 (0.5 eq), O2 atmosphere.

-

Protocol: Add freshly prepared LDA to a solution of the protected ester in THF at -78 °C. Stir for 30 minutes to form the lithium enolate. Add TMSCl dropwise to trap the enolate as the silyl ketene acetal. Warm to room temperature, remove the THF under reduced pressure, and redissolve the residue in anhydrous acetonitrile. Add Pd(OAc)2 and stir vigorously under an O2 atmosphere (or alternatively, use 1.0 eq of benzoquinone as a stoichiometric oxidant) for 8 hours.

-

Workup & Validation: Filter the black palladium suspension through a pad of Celite, concentrate the filtrate, and purify via chromatography to yield methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-enoate.

Step 6: Deprotection to Target Molecule

-

Reagents: Methyl 5-(TBS-oxy)pent-2-enoate (1.0 eq), TBAF (1.0 M in THF, 1.5 eq).

-

Protocol: Dissolve the protected enoate in THF and cool to 0 °C. Add TBAF dropwise. Stir for 2 hours at room temperature.

-

Workup & Validation: Quench with saturated aqueous NH4Cl , extract with EtOAc, dry, and concentrate. Purify via flash chromatography to afford the final target, methyl 5-hydroxypent-2-enoate.

Quantitative Data Summary

| Step | Transformation | Key Reagents | Reaction Time | Typical Yield (%) |

| 1 | Primary Alcohol Oxidation | TEMPO, BAIB | 4 h | 85 - 90% |

| 2 | Fischer Esterification | MeOH, H2SO4 | 6 h | 92 - 95% |

| 3 | Hydroboration-Oxidation | 9-BBN, H2O2 , NaOH | 14 h | 80 - 85% |

| 4 | Silyl Protection | TBSCl, Imidazole | 3 h | 90 - 95% |

| 5 | Saegusa-Ito Oxidation | LDA, TMSCl, Pd(OAc)2 | 8 h | 70 - 75% |

| 6 | TBAF Deprotection | TBAF | 2 h | 85 - 90% |

| Overall | De Novo Synthesis | - | ~37 h | ~35 - 42% |

References

-

Title: A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses Source: nih.gov URL: [Link]

-

Title: Hydroboration. 57. Hydroboration with 9-borabicyclo[3.3.1]nonane of alkenes containing representative functional groups Source: acs.org URL: [Link]

-

Title: Synthetic Access to α-Oxoketene Aminals by the Nucleophilic Addition of Enol Silane-Derived Palladium(II) Enolates to Carbodiimides Source: acs.org URL: [Link]

Sources

Application Note: Selective Oxidation and Cleavage Protocols for Methyl 5-Hydroxypent-2-enoate Derivatives

Executive Summary

In advanced organic synthesis and drug development, Methyl 5-hydroxypent-2-enoate [1] serves as a highly versatile, bifunctional building block. Featuring an α,β -unsaturated methyl ester and a terminal primary alcohol, this synthon allows for orthogonal functionalization. However, the inherent reactivity of the electron-deficient olefin and the primary hydroxyl group necessitates rigorous reagent selection. Poorly optimized conditions frequently lead to unwanted side reactions, including double-bond isomerization, over-oxidation to carboxylic acids, or spontaneous lactonization.

This application note provides field-proven, self-validating protocols for two critical transformations:

-

Selective Oxidation of the primary alcohol to yield methyl 5-oxopent-2-enoate derivatives.

-

Oxidative Cleavage of the olefin to generate highly functionalized aldehyde fragments (methyl glyoxylate and 3-hydroxypropanal).

Mechanistic Causality & Reagent Selection

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over others when handling polyfunctional molecules like methyl 5-hydroxypent-2-enoate[1] and its sterically hindered derivatives (e.g., methyl 5-cyclohexyl-3-methyl-5-oxo-2-pentenoate)[2].

The Causality of Alcohol Oxidation

Transforming the terminal hydroxyl group to an aldehyde while preserving the α,β -unsaturated ester requires mild, non-basic, and non-aqueous conditions.

-

Avoidance of Strong Bases/Acids: Strong bases can deprotonate the γ -position, driving olefin isomerization to a fully conjugated dienol system. Aqueous oxidants (like Jones reagent) will over-oxidize the resulting aldehyde to a carboxylic acid.

-

The Swern Advantage: The Swern oxidation (DMSO/oxalyl chloride) is the gold standard here. It operates via an alkoxysulfonium ylide intermediate at cryogenic temperatures (-78 °C), preventing thermal isomerization. Dess-Martin Periodinane (DMP) is an excellent alternative for moisture-sensitive derivatives, though it is less atom-economical for large-scale API production.

The Causality of Olefin Cleavage

Cleaving the α,β -unsaturated ester yields methyl glyoxylate and 3-hydroxypropanal.

-